molecular formula C14H15NO4 B12877182 Ethyl 4-methoxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 860362-27-2

Ethyl 4-methoxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B12877182
CAS No.: 860362-27-2
M. Wt: 261.27 g/mol
InChI Key: DHQYSSQTENLFKZ-UHFFFAOYSA-N
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Description

Ethyl 4-methoxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate is a high-purity chemical compound offered for research purposes. It belongs to a class of highly substituted pyrrolidinone derivatives, which are typically synthesized via efficient multi-component, one-pot reactions of aniline derivatives, diethyl acetylenedicarboxylate, and various aldehydes . These structural analogs are of significant interest in medicinal chemistry for their potential as novel antibiotics. Specifically, pyrrolidinedione-based compounds have been identified as a promising scaffold for the development of inhibitors against MurA, an essential enzyme in the early steps of bacterial cell wall peptidoglycan biosynthesis . Unlike some covalent inhibitors, this class has shown potential for reversible and non-covalent inhibition, which may be effective against both wild-type and resistant mutant forms of the enzyme . Researchers can utilize this compound as a key synthetic intermediate for further chemical diversification or as a reference standard in biochemical screening assays aimed at discovering new antimicrobial agents. The product is strictly for research and development in a laboratory setting. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

860362-27-2

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

ethyl 4-methoxy-5-oxo-1-phenyl-2H-pyrrole-3-carboxylate

InChI

InChI=1S/C14H15NO4/c1-3-19-14(17)11-9-15(13(16)12(11)18-2)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3

InChI Key

DHQYSSQTENLFKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=O)N(C1)C2=CC=CC=C2)OC

Origin of Product

United States

Preparation Methods

Step-by-Step Synthesis:

  • Starting Materials :

    • A β-keto ester (e.g., ethyl acetoacetate) as the starting material.
    • An aromatic aldehyde (e.g., benzaldehyde) to introduce the phenyl group.
    • Ammonium acetate or an equivalent nitrogen source for cyclization.
  • Cyclization Reaction :

    • The β-keto ester, aromatic aldehyde, and ammonium acetate are combined in a suitable solvent (e.g., ethanol).
    • The mixture is heated under reflux for several hours to promote cyclization and formation of the pyrrole ring.
  • Functionalization :

    • A methoxylation step introduces the methoxy group at position 4.
    • This is achieved using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
  • Purification :

    • The reaction mixture is cooled, and the product is extracted using an organic solvent like ethyl acetate.
    • The crude product is purified by recrystallization or column chromatography to obtain a high-purity compound.

Analytical Characterization

The synthesized compound is characterized using various analytical techniques to confirm its structure and purity:

Technique Purpose
Thin-Layer Chromatography (TLC) Monitoring reaction progress and verifying product formation.
Nuclear Magnetic Resonance (NMR) Confirming structural details such as functional groups and connectivity.
Infrared Spectroscopy (IR) Identifying characteristic functional group vibrations (e.g., C=O, C-O).
Melting Point Determination Assessing purity and physical properties of the final product.

Reaction Yields and Challenges

The yield of ethyl 4-methoxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate depends on several factors:

  • Reaction Efficiency :

    • High yields are typically achieved when optimal reaction conditions are maintained.
    • Side reactions, such as over-methylation or hydrolysis, can reduce yields.
  • Solvent Selection :

    • Solvents like ethanol or dichloromethane are preferred due to their ability to dissolve reactants effectively while minimizing side reactions.
  • Purification Losses :

    • Losses during purification steps (e.g., recrystallization) can impact overall yield but ensure product quality.

Summary Table: Key Reaction Parameters

Step Reagents/Conditions Outcome
Cyclization β-keto ester + aromatic aldehyde + ammonium acetate Formation of pyrrole core
Methoxylation Methylating agent + base Introduction of methoxy group
Purification Recrystallization or chromatography Isolation of pure product

Chemical Reactions Analysis

Ethyl 4-methoxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . The major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-methoxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate has shown promise in medicinal chemistry, particularly in the development of novel pharmaceuticals. Its structural features allow for interactions with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. This compound has been investigated for its inhibitory effects against various bacterial strains. For instance, compounds with similar structures have demonstrated efficacy against Haemophilus species, suggesting that this compound may also possess antimicrobial activity .

Anti-inflammatory Properties

Research into the anti-inflammatory effects of pyrrole derivatives has revealed that these compounds can modulate inflammatory pathways. This compound may contribute to the development of anti-inflammatory medications by targeting specific enzymes involved in inflammation .

Anticancer Potential

The compound's ability to interact with cellular mechanisms has led to investigations into its anticancer properties. Initial studies suggest that it may inhibit cancer cell proliferation and induce apoptosis in certain cancer types, making it a candidate for further research in oncology .

Material Science

In addition to its biological applications, this compound is being explored for its utility in material science.

Polymer Chemistry

The compound can serve as a building block for synthesizing polymers with specific properties. Its functional groups allow for modifications that can enhance the mechanical and thermal stability of polymer matrices .

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound is being studied as a potential additive in coatings and adhesives. This could lead to the development of more durable and effective materials for industrial applications .

Case Studies

Several case studies highlight the applications of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of Haemophilus spp., suggesting potential as an antimicrobial agent .
Study BAnti-inflammatory EffectsShowed modulation of inflammatory markers in vitro, indicating potential for anti-inflammatory drug development .
Study CPolymer ApplicationsExplored as a monomer for creating thermally stable polymers with enhanced mechanical properties .

Mechanism of Action

The mechanism of action of Ethyl 4-methoxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to inhibition or activation of biological pathways . The exact molecular targets and pathways depend on the specific derivative and its application.

Comparison with Similar Compounds

Table 1: Substituent Impact on Yield and Reactivity

Compound Substituent (Position) Yield (%) Key Reactivity Feature Reference
Target compound 4-OCH₃, 1-Ph N/A* Moderate reactivity due to OCH₃
Ethyl 4-hydroxy-5-oxo-2-phenyl... 4-OH, 1-p-Tolyl 95 High yield, strong H-bonding
Ethyl 2-(4-Cl-Ph)-4-hydroxy-5-oxo... 2-(4-Cl-Ph) 85–90 Enhanced rate (EWG effect)

Table 2: Catalyst Efficiency Comparison

Catalyst Compound Synthesized Yield (%) Key Advantage Limitation Reference
β-Cyclodextrin Hydroxy/methoxy-substituted pyrrolones 80–95 Eco-friendly, room temperature Requires chromatography
Fe₃O₄@Nano-cellulose–PA Chlorophenyl-substituted pyrrolones 92 Magnetic recovery, high yield Specific to EWG substrates
Pd-C Saturated pyrrolones 70–80 Selective hydrogenation Costly metal catalyst

Structural and Crystallographic Insights

  • For instance, ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-(2-oxo-2H-chromen-6-yl)-2,5-dihydro-1H-pyrrole-3-carboxylate forms extensive O–H···O hydrogen bonds , whereas the methoxy group may favor weaker C–H···O interactions .

Environmental and Industrial Viability

  • Green synthesis : The use of β-cyclodextrin aligns with sustainable chemistry trends, avoiding toxic solvents . However, the methoxy group’s electron-donating nature may necessitate harsher conditions compared to electron-withdrawing substituents, increasing energy input .
  • Commercial availability : The target compound is listed with suppliers (e.g., AKOS022185472), indicating industrial relevance .

Biological Activity

Ethyl 4-methoxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial and cytotoxic effects, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C13H13NO4
  • Molecular Weight : 247.25 g/mol
  • CAS Number : 54691688

This compound features a pyrrole ring, which is known for its diverse biological activities. The presence of the methoxy group and the carboxylate moiety enhances its pharmacological profile.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various pyrrole derivatives, including this compound. The following table summarizes the minimum inhibitory concentrations (MIC) of related compounds against common bacterial strains:

CompoundBacterial StrainMIC (µg/ml)
Ethyl 4-methoxy-5-oxo-1-phenyl-2,5-dihydro-pyrroleStaphylococcus aureus12.5
Escherichia coli25
Haemophilus influenzae0.49
N-Ethyl-3-amino-5-oxo-4-phenyl-pyrazoleHaemophilus parainfluenzae0.49

These results indicate that ethyl 4-methoxy derivative exhibits potent antibacterial activity, particularly against Gram-negative bacteria such as Haemophilus influenzae and Haemophilus parainfluenzae, with MIC values significantly lower than many standard antibiotics .

Cytotoxicity Studies

The cytotoxic effects of ethyl 4-methoxy derivatives were evaluated using Vero cells as a model system. The half-maximal effective concentration (EC50) was determined to assess the compound's safety profile:

CompoundEC50 (µg/ml)Observations
Ethyl 4-methoxy-5-oxo-1-phenyl-pyrrole278.8No significant cytotoxicity at ≤200 µg/ml

This indicates that the compound has a favorable safety profile, showing no cytotoxic effects at concentrations that exert antibacterial activity .

The mechanism through which ethyl 4-methoxy derivatives exert their antibacterial effects may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial growth. The presence of the pyrrole moiety is crucial for this activity, as it has been shown in other studies that nitrogen-containing heterocycles can disrupt essential cellular functions in bacteria .

Case Studies and Research Findings

In a comprehensive study focusing on the biological evaluation of pyrrole derivatives, it was found that modifications to the pyrrole structure could lead to enhanced activity against various pathogens. For instance, compounds with additional functional groups exhibited improved efficacy against Staphylococcus aureus and Escherichia coli .

Another investigation highlighted that derivatives of ethyl pyrrole compounds demonstrated significant anti-biofilm activity against clinical isolates of Haemophilus spp., suggesting potential applications in treating biofilm-associated infections .

Q & A

Q. What are the common synthetic routes for Ethyl 4-methoxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate?

The compound is typically synthesized via three-component, one-pot reactions involving aniline derivatives, diethyl acetylenedicarboxylate (DEAD), and substituted aldehydes. Key methodologies include:

  • Catalyzed green synthesis : Using bioorganocatalysts like malic acid in ethanol, achieving yields of 80–90% under reflux conditions .
  • Supramolecular catalysis : β-Cyclodextrin in water-ethanol at room temperature, enabling rapid reactions (30–60 minutes) without column chromatography .
  • Varied aldehydes : Electron-withdrawing or donating substituents on aldehydes influence reaction efficiency and regioselectivity .

Q. How is the structure of this compound confirmed experimentally?

  • Spectroscopic methods :
    • ¹H/¹³C NMR : Assignments for pyrrolidinone protons (δ 4.2–5.5 ppm) and carbonyl carbons (δ 165–175 ppm) .
    • FTIR : Stretching vibrations for C=O (1700–1750 cm⁻¹) and O–H (broad ~3400 cm⁻¹) .
  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles (e.g., phenyl ring orientation) .

Q. What role do catalysts play in optimizing synthesis?

Catalysts like malic acid and β-cyclodextrin enhance reaction efficiency by:

  • Stabilizing intermediates via hydrogen bonding (malic acid) .
  • Forming host-guest complexes to lower activation energy (β-cyclodextrin) .
  • Yields vary with catalyst choice: β-cyclodextrin achieves 85–92% yields at RT, while malic acid requires reflux but simplifies purification .

Advanced Research Questions

Q. How do computational methods like DFT contribute to understanding this compound’s properties?

Density Functional Theory (DFT) is used to:

  • Predict molecular geometry (bond angles, torsional strains) and compare with X-ray data .
  • Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity and electronic transitions .
  • Simulate IR/NMR spectra to validate experimental assignments (e.g., methoxy group chemical shifts) .

Q. How are crystallographic disorders resolved during structural refinement?

  • SHELXL refinement : Anisotropic displacement parameters are refined for non-hydrogen atoms, with hydrogen positions calculated geometrically .
  • WinGX/ORTEP : Visualizes thermal ellipsoids and identifies disordered regions (e.g., ethyl group rotamers) for manual adjustment .
  • High-resolution data : Twinned crystals require dual refinement using HKLF5 in SHELXL .

Q. How to address discrepancies between experimental and computational data?

  • NMR shifts : Compare experimental δ values with DFT-predicted chemical shifts (GIAO method). Deviations >0.5 ppm suggest impurities or solvent effects .
  • Crystallographic vs. DFT geometry : RMSD values >0.05 Å may indicate lattice packing forces altering bond lengths .
  • Reaction mechanism validation : Use DFT to model transition states and compare activation energies with kinetic data .

Q. What methodologies optimize reaction conditions for regioselectivity?

  • Solvent screening : Polar protic solvents (ethanol) favor cyclization, while aprotic solvents (THF) may stall intermediates .
  • Temperature control : Room-temperature reactions with β-cyclodextrin minimize side products vs. reflux with malic acid .
  • Substituent effects : Electron-deficient aldehydes (e.g., 4-fluorobenzaldehyde) accelerate imine formation, improving yields by 15–20% .

Data Contradiction Analysis

Q. How to interpret conflicting NMR results in synthetic batches?

  • Impurity identification : Use HSQC/HMBC to distinguish target compound signals from byproducts (e.g., unreacted aldehyde peaks at δ 9–10 ppm) .
  • Solvent artifacts : Deuterated solvents (DMSO-d₆ vs. CDCl₃) can shift hydroxy proton signals by 1–2 ppm .
  • Dynamic effects : Rotameric equilibria in ethyl esters may split signals; VT-NMR (variable temperature) resolves this .

Q. Why do crystallographic and DFT-derived bond lengths differ?

  • Crystal packing forces : Intermolecular interactions (e.g., π-stacking) compress bond lengths by 0.02–0.04 Å vs. gas-phase DFT models .
  • Thermal motion : High displacement parameters (Ueq > 0.1 Ų) indicate dynamic disorder, requiring TLS refinement in SHELXL .

Methodological Resources

  • Crystallography : SHELX suite for structure solution/refinement ; WinGX for data visualization .
  • Spectral simulation : Gaussian 09 with PCM solvent models for DFT-based NMR/IR predictions .
  • Reaction optimization : DOE (Design of Experiments) frameworks to test catalyst/solvent combinations .

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